![molecular formula C14H9NO2 B2353735 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldéhyde CAS No. 880856-15-5](/img/structure/B2353735.png)

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

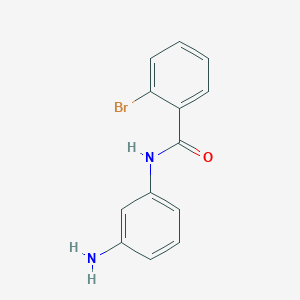

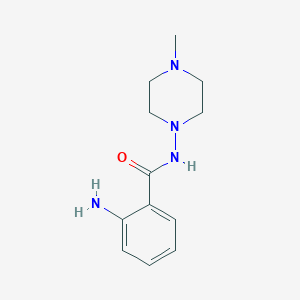

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C14H9NO2. It is a derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

It has been found that similar compounds have shown interactions withCu (II) and Ni (II) ions

Mode of Action

It has been observed that the compound forms complexes with Cu (II) and Ni (II) ions . The composition and structure of these complexes are dependent on the nature of the metal and acid residue

Biochemical Pathways

It has been suggested that similar compounds may have roles ininhibiting the acetylcholinesterase enzyme (AChE) . This inhibition could potentially affect the cholinergic system, which plays a crucial role in memory and cognition .

Result of Action

It has been found that similar compounds can induceapoptosis in certain cell lines . Additionally, these compounds have shown potential as DNA intercalators , which could inhibit DNA replication in fast-growing malignant cells .

Action Environment

It is known that the structure of similar compounds and their ability to bind with dna is determined by the nature of the ligand system and the complex-forming metal .

Analyse Biochimique

Biochemical Properties

It is known that quinoline derivatives are natural antibiotics and are widely used as antibacterial and antimalarial agents . They also exhibit antifungal, immunosuppressive, analgesic, antitumor, antispasmodic, and other properties .

Cellular Effects

It has been found that quinoline derivatives can interact with DNA mainly through intercalation . This interaction can induce apoptosis in cells and cause cell arrest in the S phase .

Molecular Mechanism

It is known that the hydrolysis of acetylcholine (ACh) into choline and acetic acid is catalyzed by cholinesterases . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can form redox-active complexes, generating reactive oxygen species (ROS) that can influence the activity of various enzymes .

Dosage Effects in Animal Models

It has been found that some quinoline derivatives show better recovery from scopolamine-induced dementia than donepezil in zebrafish models .

Metabolic Pathways

It is known that quinoline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that quinoline derivatives can form complexes with transition metals, which may influence their transport and distribution .

Subcellular Localization

It is known that quinoline derivatives can interact with DNA, which may influence their localization within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde typically involves the condensation of 2-aminobenzaldehyde with various reagents. One common method includes the reaction of 2-aminobenzaldehyde with acetic anhydride under reflux conditions, followed by cyclization to form the quinoline ring . Another method involves the use of stearic acid hydrazide, which condenses with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylic acid.

Reduction: 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the substituent used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is unique due to its specific structure, which allows for a variety of chemical modifications and biological interactions. Its ability to act as a DNA intercalator and acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research in medicinal chemistry and drug development .

Propriétés

IUPAC Name |

2-oxo-1H-benzo[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGHFAIHNYYBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)